An In-depth Technical Guide to Methyl 1-formylcyclopropane-1-carboxylate: A Key Building Block in Modern Organic Synthesis
An In-depth Technical Guide to Methyl 1-formylcyclopropane-1-carboxylate: A Key Building Block in Modern Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Unique Potential of a Bifunctional Cyclopropane
Methyl 1-formylcyclopropane-1-carboxylate is a distinctive bifunctional molecule that has garnered significant attention in the fields of medicinal chemistry and natural product synthesis.[1] Possessing both an aldehyde and a methyl ester functionality on the same carbon atom of a strained cyclopropane ring, this compound offers a unique platform for complex molecular architecture. Its utility as a synthetic building block is well-established, enabling the introduction of the valuable cyclopropane motif into a variety of pharmaceutical agents.[1] The strategic placement of two different carbonyl groups allows for chemoselective transformations, making it a versatile tool for synthetic chemists. This guide provides a comprehensive overview of the fundamental properties, synthesis, reactivity, and applications of methyl 1-formylcyclopropane-1-carboxylate.
Physicochemical Properties and Characterization
Methyl 1-formylcyclopropane-1-carboxylate is a colorless to light yellow liquid at room temperature.[2] A summary of its key physical and chemical properties is provided in the table below.
| Property | Value | Source |
| CAS Number | 88157-41-9 | [3][4] |
| Molecular Formula | C₆H₈O₃ | |
| Molecular Weight | 128.13 g/mol | |
| Appearance | Colorless to light yellow liquid | [2] |
| Boiling Point | 84–86 °C at 19–25 mmHg | [1] |
| Purity | >95.0% (GC) | [2] |
Spectroscopic Data:
While a dedicated public database with the complete spectra was not identified during the literature search, the successful synthesis and characterization of Methyl 1-formylcyclopropane-1-carboxylate have been reported, confirming its structure through standard spectroscopic methods. The expected spectral features are outlined below based on its chemical structure.
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¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aldehydic proton, the methyl ester protons, and the diastereotopic protons of the cyclopropane ring.
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¹³C NMR: The carbon NMR spectrum should exhibit distinct peaks for the aldehyde carbonyl, the ester carbonyl, the quaternary cyclopropane carbon, the two methylene carbons of the cyclopropane ring, and the methyl group of the ester.
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Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands for the two carbonyl groups (aldehyde and ester) in the region of 1700-1780 cm⁻¹.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.[5][6][7]
Synthesis of Methyl 1-formylcyclopropane-1-carboxylate
A reliable and well-documented method for the synthesis of methyl 1-formylcyclopropane-1-carboxylate is through a Ti-Claisen condensation followed by an intramolecular cyclization.[1] This procedure, published in Organic Syntheses, provides a practical route to this valuable building block.
Experimental Protocol: A Step-by-Step Guide
Part A: Synthesis of Methyl 4-chloro-2-formylbutanoate [1]
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An oven-dried 500-mL three-necked round-bottomed flask is equipped with a magnetic stir bar, a thermometer, and two pressure-equalizing addition funnels.
-
The flask is charged with methyl 4-chlorobutanoate (1 equivalent), methyl formate (3 equivalents), and dichloromethane.
-
The solution is cooled to 0 °C in an ice bath.
-
Titanium tetrachloride (TiCl₄, 2.2 equivalents) is added dropwise, maintaining the internal temperature between 5-10 °C.
-
Triethylamine (2.6 equivalents) is then added dropwise while keeping the temperature below 15 °C.
-
The reaction is stirred at 0 °C for 1 hour and then quenched with water.
-
The product is extracted with ethyl acetate, and the organic layers are combined, washed with brine, dried over sodium sulfate, and concentrated under reduced pressure to yield crude methyl 4-chloro-2-formylbutanoate, which is used in the next step without further purification.
Part B: Synthesis of Methyl 1-formylcyclopropane-1-carboxylate [1]
-
The crude methyl 4-chloro-2-formylbutanoate is dissolved in ethyl acetate in a 1-L three-necked round-bottomed flask equipped with a mechanical stirrer and a thermometer.
-
Potassium carbonate (3 equivalents) is added, and the suspension is stirred vigorously at room temperature for 12 hours.
-
The reaction mixture is filtered, and the filtrate is concentrated under reduced pressure.
-
The crude product is purified by distillation under reduced pressure (84–86 °C, 19–25 mmHg) to afford pure methyl 1-formylcyclopropane-1-carboxylate as a colorless liquid.[1]
Reactivity and Synthetic Applications
The synthetic utility of methyl 1-formylcyclopropane-1-carboxylate stems from the presence of two distinct and reactive functional groups on a strained ring system. The key to its application is the ability to selectively react with the aldehyde group in the presence of the less reactive methyl ester.[1]
Chemoselective Reactions
The aldehyde functionality is significantly more electrophilic than the methyl ester, allowing for a wide range of chemoselective transformations, including:
-
Wittig reactions: To introduce carbon-carbon double bonds.
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Reductive amination: To form amines.
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Grignard and organolithium additions: To generate secondary alcohols.
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Oxidation: To produce the corresponding carboxylic acid.
-
Reduction: To yield the primary alcohol.
This chemoselectivity is a cornerstone of its use in multi-step syntheses, as it allows for the sequential modification of the molecule without the need for protecting groups on the ester functionality.
Role in the Synthesis of Bioactive Molecules
Methyl 1-formylcyclopropane-1-carboxylate is a key intermediate in the synthesis of several important pharmaceutical compounds, particularly those used in the treatment of Hepatitis C.
Boceprevir and Simeprevir Synthesis:
This building block is instrumental in the synthesis of the cyclopropyl-proline core of the HCV protease inhibitors Boceprevir and Simeprevir. The aldehyde group allows for the construction of the complex side chains of these drugs through reactions such as the Strecker synthesis or other C-N bond-forming reactions. The cyclopropyl moiety is a critical pharmacophore in these drugs, contributing to their binding affinity and pharmacokinetic properties.
Safety, Handling, and Storage
While a specific Material Safety Data Sheet (MSDS) for methyl 1-formylcyclopropane-1-carboxylate was not found in the public domain, safety precautions for similar compounds, such as methyl cyclopropanecarboxylate, should be followed.[8][9]
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid contact with skin and eyes. Avoid inhalation of vapors.[10][11]
-
Storage: Store in a tightly sealed container in a cool, dry place away from heat, sparks, and open flames.[10][11]
-
Hazards: This compound is expected to be flammable.[8][9] Incompatible with strong oxidizing agents and strong bases.[8][9]
Conclusion
Methyl 1-formylcyclopropane-1-carboxylate is a powerful and versatile building block in modern organic synthesis. Its unique bifunctional nature, coupled with the inherent properties of the cyclopropane ring, provides chemists with a valuable tool for the construction of complex and biologically active molecules. The ability to perform chemoselective reactions on the aldehyde group is a key feature that simplifies synthetic routes and enhances its utility. As the demand for novel therapeutics continues to grow, the importance of such specialized building blocks in drug discovery and development is undeniable.
References
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Ashida, Y., Kajimoto, S., Nakatsuji, H., & Tanabe, Y. (2016). Synthesis of Methyl 1-Formylcyclopropanecarboxylate utilizing Ti-Claisen Condensation. Organic Syntheses, 93, 286-305. [Link]
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The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
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Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Retrieved from [Link]
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Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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OpenStax. (n.d.). 12.2 Interpreting Mass Spectra. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]
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University of California, Los Angeles. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
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NIST. (n.d.). Methyl cyclopentanecarboxylate. In NIST Chemistry WebBook. Retrieved from [Link]
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MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]
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ResearchGate. (n.d.). Figure S6. 13C-NMR spectrum of methyl.... Retrieved from [Link]
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ResearchGate. (n.d.). 1H NMR spectra of the methyl cyclopentanone-2-carboxylate (1)-top.... Retrieved from [Link]
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SpectraBase. (n.d.). 1-Methylcyclopropanecarboxylic acid methyl ester - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]
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(Note: A 2D chemical structure image would be placed here.)

